SLAP HydroPyrrolopyrazine Reagent

Description

Context of Saturated N-Heterocycles in Advanced Organic Chemistry

Saturated N-heterocycles are fundamental structural motifs found in a vast array of pharmaceuticals, agrochemicals, and biologically active natural products. Their three-dimensional structures are crucial for molecular recognition and binding to biological targets. However, the synthesis of these compounds, particularly those with multiple stereocenters or complex substitutions, often requires lengthy and inflexible routes. ethz.ch Traditional methods can be hampered by the need for protecting groups and harsh reaction conditions.

In recent years, methods involving C–H functionalization have become powerful tools for creating these structures, as they avoid the need for pre-functionalized substrates, thereby reducing step counts and byproduct formation. labcompare.com Despite progress, functionalizing positions other than the one adjacent (alpha) to the nitrogen atom remains a significant challenge due to the higher strength and lower reactivity of these C-H bonds. labcompare.combiocompare.com This has driven the development of novel reagents and methodologies capable of accessing these valuable and diverse chemical spaces.

Evolution of Silicon Amine Protocol (SLAP) Reagents

The development of the Silicon Amine Protocol (SLAP) represents a significant leap forward in addressing the challenges of N-heterocycle synthesis. This protocol evolved directly from its predecessor, the Stannyl Amine Protocol (SnAP).

The Stannyl Amine Protocol (SnAP) was a powerful method for the one-step synthesis of N-unprotected heterocycles like morpholines, piperazines, and diazepanes from aldehydes and ketones. ethz.ch Despite its broad scope, the reliance on organotin (stannyl) reagents was a major drawback due to their inherent toxicity and the difficulty of removing tin byproducts from the final products, a critical issue in pharmaceutical manufacturing. alkalisci.com

To overcome this limitation, the Silicon Amine Protocol (SLAP) was developed. alkalisci.comlabcompare.comlabsolu.ca This new method replaced the tin atom with a silicon atom, creating a more environmentally benign and practical alternative. The resulting silylated amine reagents offered a tin-free pathway to the same valuable saturated N-heterocycles, avoiding the problematic byproducts associated with SnAP chemistry. nsf.gov

A comparison of the key features of SnAP and SLAP reagents is outlined below.

| Feature | Stannyl Amine Protocol (SnAP) | Silicon Amine Protocol (SLAP) |

| Key Element | Tin (Sn) | Silicon (Si) |

| Primary Advantage | Broad substrate scope for N-heterocycle synthesis. ethz.ch | Tin-free, avoiding toxic metal byproducts. alkalisci.com |

| Toxicity Profile | High; organotin compounds are toxic. alkalisci.com | Low; silicon byproducts are generally non-toxic. |

| Catalysis | Often requires copper catalysts. nsf.gov | Utilizes photoredox catalysis (e.g., Iridium or organic dyes). alkalisci.comlabcompare.com |

| Reaction Conditions | Thermal or catalytic. | Mild; often promoted by visible light at room temperature. labcompare.comnsf.gov |

The development of both SnAP and SLAP chemistry was pioneered by the research group of Professor Jeffrey W. Bode at ETH Zürich. ethz.chalkalisci.com The Bode Group first established the SnAP methodology as a robust tool for accessing a wide range of saturated N-heterocycles. ethz.ch Recognizing the limitations imposed by tin toxicity, they subsequently engineered the SLAP reagents as a direct solution. alkalisci.comlabcompare.com Their work demonstrated that silylated amine precursors could effectively participate in photocatalytic radical-based cyclizations to form piperazines and other heterocycles with high efficiency and functional group tolerance. labcompare.comnsf.gov This research has expanded the toolkit available to synthetic chemists and has been applied to new techniques, including continuous flow synthesis, to improve scalability and reproducibility. nsf.govethz.chorganic-chemistry.org

Fundamental Role of SLAP HydroPyrrolopyrazine Reagent in Synthetic Methodology

The this compound is a specific, commercially available example of the SLAP reagent family, designed for the synthesis of complex bicyclic N-heterocycles. labcompare.comalkalisci.comlabsolu.ca Its fundamental role is to act as a linchpin, uniting with an aldehyde or ketone in a single, photocatalytic step to construct a substituted hydropyrrolopyrazine scaffold.

The core reaction involves two key stages:

Imine Formation: The this compound first condenses with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or ketimine. alkalisci.com

Photoredox Cyclization: In the presence of a suitable photocatalyst (such as an iridium complex) and blue light, a single-electron transfer process occurs. This generates a radical intermediate that undergoes cyclization to form the final, stable N-unprotected saturated heterocycle. alkalisci.comlabcompare.comnsf.gov

This process is notable for its mild conditions and high diastereoselectivity, typically favoring the more thermodynamically stable product isomer. alkalisci.com The methodology tolerates a wide variety of functional groups on the aldehyde or ketone partner, making it a versatile tool for late-stage functionalization in complex molecule synthesis.

The table below illustrates a general reaction scheme for the use of a SLAP reagent.

| Step | Description | General Conditions | Product |

| 1 | Imine Formation | SLAP Reagent, Aldehyde or Ketone, Benzene (B151609), Reflux | Intermediate Iminium Species |

| 2 | Photocatalytic Cyclization | Iridium Photocatalyst (e.g., Ir[(ppy)₂dtbbpy]PF₆), MeCN/TFE, Blue LED Light | Substituted Saturated N-Heterocycle |

This streamlined approach provides synthetic chemists with predictable and efficient access to intricate heterocyclic structures that are highly valued in drug discovery programs.

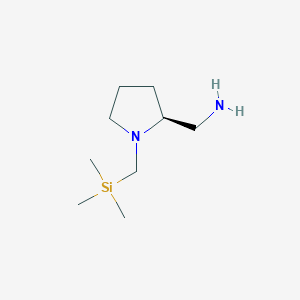

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H22N2Si |

|---|---|

Molecular Weight |

186.37 g/mol |

IUPAC Name |

[(2S)-1-(trimethylsilylmethyl)pyrrolidin-2-yl]methanamine |

InChI |

InChI=1S/C9H22N2Si/c1-12(2,3)8-11-6-4-5-9(11)7-10/h9H,4-8,10H2,1-3H3/t9-/m0/s1 |

InChI Key |

ZRRYXCIPRFOJCJ-VIFPVBQESA-N |

Isomeric SMILES |

C[Si](C)(C)CN1CCC[C@H]1CN |

Canonical SMILES |

C[Si](C)(C)CN1CCCC1CN |

Origin of Product |

United States |

Synthetic Methodologies for Slap Hydropyrrolopyrazine Reagent and Its Derivatives

Preparation of Core SLAP Reagent Scaffolds

The synthesis of the core SLAP reagent scaffolds is designed to be scalable and efficient, often utilizing readily available starting materials. mdpi.com A key advantage of the SLAP methodology is the ability to prepare a diverse range of reagents that can be tailored for specific applications. sigmaaldrich.com

Utilization of Commercially Available Building Blocks

The preparation of SLAP reagents often begins with commercially available amino alcohols and α-amino acids. For instance, enantiomerically pure 1,2-amino alcohols can serve as foundational building blocks for creating stereochemically complex SLAP reagents. rsc.org The accessibility of these starting materials is a significant factor in the widespread adoption and utility of SLAP chemistry. The general approach allows for the synthesis of a variety of N-unprotected heterocycles by reacting the SLAP reagents with aldehydes and ketones. bohrium.com

General Conditions for Imine and Ketimine Precursor Formation

A crucial step in the application of SLAP reagents is the formation of imine or ketimine precursors through condensation with aldehydes or ketones, respectively. These intermediates are then typically used directly in subsequent cyclization reactions without the need for extensive purification. sigmaaldrich.comsigmaaldrich.com

General Conditions for Imine Formation: A mixture of the SLAP reagent (0.5 mmol), an aldehyde (0.5 mmol), and 4Å molecular sieves (100.0 mg) in a suitable solvent such as acetonitrile (B52724) (for SLAP Pip reagents) or dichloromethane (B109758) (for SLAP TM and TA reagents) is stirred at room temperature overnight under a nitrogen atmosphere. sigmaaldrich.comsigmaaldrich.com The reaction mixture is then filtered through Celite, and the solvent is removed under reduced pressure to yield the imine precursor. sigmaaldrich.comsigmaaldrich.com

General Conditions for Ketimine Formation: For the formation of ketimines, a mixture of the SLAP reagent (0.5 mmol), a ketone (0.5 mmol), and 4Å molecular sieves (100.0 mg) in benzene (B151609) is heated to reflux overnight under a nitrogen atmosphere. sigmaaldrich.com Similar to imine formation, the reaction mixture is filtered, and the solvent is evaporated to provide the ketimine precursor for the next step. sigmaaldrich.com

Synthesis of Specific SLAP Reagent Classes

The versatility of the SLAP methodology allows for the incorporation of various functional groups and elements, leading to the development of specialized SLAP reagents with unique reactivity.

Silicon-Containing SLAP Reagents

Silicon-containing SLAP (SiLicon Amine Protocol) reagents are a cornerstone of this methodology, offering a less toxic alternative to the earlier tin-based SnAP reagents. sigmaaldrich.com These reagents are employed in photocatalytic cross-coupling reactions with a broad range of aldehydes and ketones to produce N-unprotected piperazines. nih.gov The process is typically promoted by blue light and an iridium photoredox catalyst. sigmaaldrich.com A streamlined synthesis of novel silicon-containing SLAP reagents can be achieved through the aminoetherification of olefins. organic-chemistry.org

| Reagent Type | Reactants | Key Features |

| Silicon-Containing SLAP | Aldehydes, Ketones | Tin-free, photocatalytic, wide substrate scope |

Selenium-Containing SLAP Reagents

Recently, the first set of selenium-containing SLAP reagents has been developed for the direct synthesis of C3/C5-substituted selenomorpholines and 1,4-selenazepanes. rsc.org This method utilizes diverse (hetero)aldehydes under mild photocatalytic conditions. rsc.org The synthesis of these seleno-SLAP reagents also starts from enantiomerically pure 1,2-amino alcohols or α-amino acids, allowing for the preparation of enantiomerically pure heterocycles. rsc.org

| Reagent Type | Product Heterocycles | Key Features |

| Selenium-Containing SLAP | Selenomorpholines, 1,4-Selenazepanes | Direct synthesis, mild photocatalytic conditions |

Synthesis of Distinct Bifunctional SLAP Reagents

The concept of bifunctionality has been explored in the development of advanced reagents for peptide synthesis and modification, a principle that can be extended to SLAP reagents. rsc.org While specific examples of bifunctional SLAP HydroPyrrolopyrazine reagents are still emerging in the literature, the modular nature of SLAP reagent synthesis allows for the incorporation of a second functional group. This could be a reactive handle for further derivatization or a group that influences the reagent's physical or chemical properties. The synthesis of such reagents would follow the general principles of SLAP reagent preparation, starting with appropriately functionalized building blocks.

Elucidation of Reaction Mechanisms in Slap Hydropyrrolopyrazine Chemistry

Photocatalytic Cross-Coupling Pathways

The core transformation in SLAP chemistry involves the photocatalytic cross-coupling of the SLAP reagent with aldehydes or ketones. acs.org This process is initiated by visible light, which excites a photocatalyst, enabling single-electron transfer (SET) events that trigger the desired cyclization. sigmaaldrich.comnih.gov The choice of photocatalyst, whether a transition metal complex or an organic dye, is critical to the reaction's success.

Iridium(III) polypyridyl complexes, such as Ir[(ppy)₂dtbbpy]PF₆, are highly effective photoredox catalysts for the synthesis of piperazines from SLAP reagents. sigmaaldrich.comsigmaaldrich.com These complexes absorb visible light (e.g., blue light) to reach a long-lived, stable photoexcited state (*Ir(III)). nih.govyoutube.com This excited state is a potent redox agent, capable of acting as both a strong single-electron reductant and oxidant within the same catalytic cycle. acs.orgnih.gov

The established mechanism for piperazine (B1678402) synthesis relies on the Ir(III)*/Ir(II) catalytic cycle. researchgate.net The process begins with the photoexcitation of the Ir(III) catalyst. The excited state, Ir(III), is a sufficiently strong oxidant to engage in a single-electron transfer (SET) with the α-silyl amine of the SLAP reagent. researchgate.net This oxidation generates a key N-centered radical cation intermediate. organic-chemistry.org Following a subsequent cyclization and desilylation cascade, an intermediate radical is formed which is then reduced by the Ir(II) species generated in the initial oxidation step. This final reduction step regenerates the ground state Ir(III) catalyst, closing the catalytic cycle. researchgate.netyoutube.com The redox potentials of the Ir[(ppy)₂dtbbpy]PF₆ catalyst are well-suited for this transformation, as its excited state oxidation potential is sufficient to oxidize the α-silyl amine, and its ground state reduction potential is capable of reducing the final radical intermediate to the desired product. researchgate.net

Table 1: Redox Potentials of a Common Iridium Photocatalyst

| Catalyst Couple | Potential (V vs SCE in MeCN) | Role |

|---|---|---|

| E₁/₂ *Ir(III)/Ir(II) | +0.66 | Oxidizes SLAP reagent |

| E₁/₂ Ir(III)/Ir(II) | -1.51 | Reduces radical intermediate |

| E₁/₂ Ir(IV)/Ir(III) | +1.69 | Oxidizes SLAP reagent (Lewis acid pathway) |

Data sourced from ACS Central Science. acs.orgresearchgate.net

An alternative to precious metal catalysts involves the use of inexpensive, organic photocatalysts. sigmaaldrich.comorganic-chemistry.org 2,4,6-Triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPP), a type of pyrylium (B1242799) salt, has been successfully employed as a photocatalyst for SLAP reagent cyclizations, particularly for synthesizing morpholines and oxazepanes. sigmaaldrich.comorganic-chemistry.orgnih.gov TPP is activated by visible light and can directly oxidize the SLAP reagents to initiate the cyclization cascade. organic-chemistry.org

The use of TPP is often coupled with a Lewis acid additive. sigmaaldrich.comnih.gov This combination is key to overcoming redox potential mismatches that would otherwise hinder the reaction. organic-chemistry.org Mechanistic studies suggest that the TPP catalyst, upon photoexcitation, directly oxidizes the SLAP reagent to form an amine radical cation, which then undergoes cyclization. organic-chemistry.org This approach has proven highly effective, especially in continuous flow reactor setups, which allow for simple, scalable synthesis of various N-heterocycles. sigmaaldrich.comorganic-chemistry.org

Radical Pathway Intermediates

The mechanisms of SLAP chemistry are characterized by the formation of short-lived radical intermediates. researchgate.netorganic-chemistry.orgnih.gov Following the initial single-electron oxidation of the SLAP reagent by the excited photocatalyst, a key heteroatom-stabilized α-aminyl radical cation is formed. organic-chemistry.orgresearchgate.net This species is central to the subsequent bond-forming events.

The radical cation undergoes cyclization onto the imine, which is pre-formed from the condensation of the SLAP reagent and an aldehyde or ketone. sigmaaldrich.comresearchgate.net This intramolecular cyclization step generates a new carbon-carbon bond and transfers the radical character to a different position in the molecule. The resulting radical intermediate then undergoes a final reduction step by the photocatalyst (e.g., Ir(II) in the iridium-catalyzed cycle) to yield the final heterocyclic product and regenerate the catalyst's ground state. researchgate.netyoutube.com The transient nature of these radical intermediates makes them challenging to detect directly, but their existence is strongly supported by mechanistic experiments and computational studies. researchgate.netnih.gov

Influence of Lewis Acids on Reaction Pathways

Lewis acids have emerged as powerful additives that can dramatically influence the reaction pathways and expand the synthetic capabilities of SLAP chemistry. acs.orgresearchgate.net They can activate substrates, alter the redox properties of catalysts, and ultimately enable transformations that are not feasible with the photocatalyst alone. acs.orgwikipedia.orgyoutube.com

A significant discovery was that the addition of a Lewis acid, such as Bi(OTf)₃ or TMSOTf, can induce a fundamental switch in the iridium photocatalytic cycle. acs.orgresearchgate.netorganic-chemistry.org While standard SLAP reactions for piperazine synthesis operate via an Ir(III)/Ir(II) reductive quenching cycle, the presence of a Lewis acid can toggle the mechanism to an Ir(III)/Ir(IV) oxidative quenching cycle. acs.orgresearchgate.net

This mechanistic switch is initiated by the reduction of a Lewis acid-coordinated imine by the photoexcited Ir(III) catalyst. acs.org This event generates a highly oxidizing Ir(IV) species. acs.orgresearchgate.net The Ir(IV) complex possesses a much higher oxidation potential (E₁/₂IV/III = +1.69 V vs SCE) compared to the excited Ir(III) state (E₁/₂III/II = +0.66 V). acs.org This enhanced oxidizing power allows the catalyst to oxidize substrates with higher oxidation potentials, such as the α-silyl sulfides and ethers required for thiomorpholine (B91149) and morpholine (B109124) synthesis, which are unreactive in the standard Ir(III)/Ir(II) cycle. researchgate.net The Lewis acid, therefore, acts as an unexpectedly simple but effective means of accessing an alternative, more powerful photocatalytic cycle with the same iridium catalyst. acs.org

The ability of Lewis acids to switch the catalytic pathway directly translates to a broader scope of achievable heterocycles. acs.orgdiva-portal.org The standard iridium-catalyzed SLAP reaction is largely limited to piperazine synthesis because the oxidizing power of the *Ir(III) catalyst is insufficient for SLAP reagents that would form thiomorpholines or morpholines. researchgate.net

By facilitating the switch to the more potent Ir(IV) pathway, Lewis acids enable the synthesis of thiomorpholines and thiazepanes from the corresponding α-silyl sulfide-containing SLAP reagents and aldehydes. acs.orgresearchgate.net Similarly, the combination of an organic photocatalyst like TPP and a Lewis acid has been shown to be effective for producing morpholines and oxazepanes. organic-chemistry.orgnih.gov This expansion of the product scope highlights the crucial role of Lewis acids in overcoming the inherent redox limitations of certain photocatalytic systems, thereby unlocking new synthetic possibilities for saturated heterocycles. sigmaaldrich.comacs.org

Table 2: Summary of Catalyst Systems and Heterocycle Products

| Photocatalyst | Additive | Primary Mechanism | Typical Products |

|---|---|---|---|

| Ir[(ppy)₂dtbbpy]PF₆ | None | Ir(III)/Ir(II) Cycle | Piperazines sigmaaldrich.comsigmaaldrich.com |

| Ir[(ppy)₂dtbbpy]PF₆ | Lewis Acid | Ir(III)/Ir(IV) Cycle | Thiomorpholines, Thiazepanes acs.orgresearchgate.net |

Requirement for Key Catalytic Components

The synthesis of hydropyrrolopyrazine scaffolds, particularly chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, is highly dependent on the selection of appropriate catalytic components. Research has demonstrated that chiral Brønsted acids, a class of organocatalysts, are particularly effective. nih.govnih.gov These catalysts play a crucial role in activating the substrates and controlling the stereochemical outcome of the reaction.

One of the primary methods for synthesizing these structures is the Pictet-Spengler reaction. nih.govjh.edu The success of this reaction, especially in its asymmetric variants, hinges on the catalyst's ability to protonate an imine intermediate, forming a reactive iminium ion that then undergoes cyclization. nih.gov

Chiral Phosphoric Acids (CPAs)

Chiral phosphoric acids (CPAs), derived from scaffolds like BINOL, have become a cornerstone in the organocatalytic synthesis of these heterocyclic compounds. nih.govnih.gov They function by creating a well-defined chiral environment around the reaction center. The acidity and steric bulk of the CPA are critical factors that influence both the reaction rate and the enantioselectivity. nih.gov

The general mechanism involves the formation of a hydrogen-bonded complex between the CPA and the substrate. This interaction not only activates the substrate for the key bond-forming step but also effectively shields one face of the intermediate, directing the nucleophilic attack to the other face and thus controlling the stereochemistry of the product. rsc.orgnih.gov

Research into the direct asymmetric intramolecular aza-Friedel-Crafts reaction to form tetrahydropyrrolo[1,2-a]pyrazines highlights the efficacy of CPAs. nih.gov In these reactions, the CPA catalyzes the reaction between N-aminoethylpyrroles and aldehydes, leading to high yields and excellent enantioselectivities. nih.gov

Table 1: Influence of Catalyst Substituents on Pictet-Spengler Reactions

| Catalyst Type | Substituent | Key Finding | Reference |

|---|---|---|---|

| Imidodiphosphorimidate (IDPi) | 2-benzofuranyl | Enables transformation of poorly nucleophilic carbamates and provides significant rate enhancement. | nih.gov |

| Imidodiphosphorimidate (IDPi) | 3,5-(CF₃)₂–C₆H₃ | Less acidic and selective compared to 2-benzofuranyl substituted catalysts. | nih.gov |

| Thiourea (B124793) | N/A (co-catalyzed) | In combination with a weak Brønsted acid (e.g., benzoic acid), promotes highly enantioselective reactions for diverse substrates. | jh.edunih.gov |

Co-catalyst Systems

In some instances, a single catalytic component is insufficient, and a co-catalytic system is required. A notable example is the use of a chiral thiourea catalyst in conjunction with a weak Brønsted acid, such as benzoic acid. jh.edunih.gov In this system, it is proposed that the Brønsted acid protonates the imine, while the chiral thiourea catalyst binds the conjugate base, creating a chiral ion pair that dictates the stereochemical outcome of the cyclization. nih.gov This dual-catalyst approach has proven effective for the Pictet-Spengler reactions of various tryptamine (B22526) derivatives, affording unprotected tetrahydro-β-carbolines in high enantiomeric excess. jh.edunih.gov

Influence of Catalyst Structure and Acidity

The electronic and steric properties of the catalyst are paramount. For imidodiphosphorimidate (IDPi) catalysts used in Pictet-Spengler reactions, electron-rich heteroaromatic substituents were found to significantly accelerate the reaction. nih.gov This rate enhancement is attributed to the stabilization of cationic intermediates through cation-π interactions. nih.gov Kinetic studies have revealed a pronounced primary kinetic isotope effect, indicating that the deprotonation of the arenium ion intermediate is a slow, rate-determining step in the catalytic cycle. nih.gov The acidity of the Brønsted acid catalyst is a tunable parameter that directly impacts catalyst performance, with more acidic catalysts generally leading to higher reaction rates. nih.gov

Table 2: Key Catalytic Systems for Hydropyrrolopyrazine Synthesis

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Asymmetric intramolecular aza-Friedel-Crafts | Chiral Phosphoric Acid (CPA) | N-aminoethylpyrroles, Aldehydes | Chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines | nih.gov |

| Asymmetric Pictet-Spengler | Imidodiphosphorimidate (IDPi) | N-carbamoyl phenethylamines, Aldehydes | Tetrahydroisoquinolines (THIQs) | nih.gov |

| Asymmetric Pictet-Spengler | Chiral Thiourea + Benzoic Acid | Tryptamine derivatives, Aldehydes | Tetrahydro-β-carbolines (THBCs) | jh.edunih.gov |

| Dehydrative Glycosylation / Pictet-Spengler | Dodecylbenzenesulfonic acid (DBSA) | β-arylethyl carbamate, Aldehydes | Tetrahydroisoquinolines | researchgate.net |

Advanced Applications of Slap Hydropyrrolopyrazine Reagent in Organic Synthesis

Diverse Saturated N-Heterocycle Formation

The SLAP HydroPyrrolopyrazine Reagent enables the synthesis of a wide range of saturated N-heterocycles through innovative photocatalytic methods. These reactions are characterized by their mild conditions and high efficiency, offering a substantial improvement over many classical synthetic approaches.

Synthesis of N-Unprotected Piperazines

A primary application of the this compound is in the synthesis of N-unprotected piperazines. This is achieved via a photocatalytic cross-coupling reaction with a variety of aldehydes and ketones. ethz.ch The process, typically promoted by blue light, is a tin-free alternative to the analogous SnAP (stannyl amine protocol) reagents, which circumvents the toxicological concerns associated with organotin compounds. ethz.ch The methodology demonstrates broad applicability, accommodating heteroaromatic, aromatic, and aliphatic aldehydes, as well as structurally and stereochemically complex SLAP reagents. ethz.ch

Formation of Morpholines and Oxazepanes

The synthetic utility of SLAP reagents has been successfully extended to the preparation of morpholines and oxazepanes. organic-chemistry.org A scalable, photocatalytic coupling with aldehydes can be performed efficiently under continuous flow conditions. organic-chemistry.org This approach often utilizes an inexpensive organic photocatalyst like 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPP), along with a Lewis acid additive to enhance reaction rates and yields. organic-chemistry.org The implementation of continuous flow technology offers advantages in terms of reduced reaction times, enhanced reproducibility, and improved scalability, consistently providing high yields of the desired substituted morpholines and oxazepanes. organic-chemistry.org

Preparation of Thiomorpholines and Thiazepanes

In a similar fashion to their oxygen-containing analogues, thiomorpholines and thiazepanes are readily accessible using SLAP reagents. organic-chemistry.orgresearchgate.net The photocatalytic reaction between the SLAP reagent and an aldehyde is typically mediated by a Lewis acid, which is crucial for activating the substrate and facilitating the key bond-forming steps. researchgate.net This method is compatible with both aliphatic and aromatic aldehydes. researchgate.net It has been shown that the choice of Lewis acid can influence the operative catalytic cycle, allowing for a toggle between different iridium-centered pathways to optimize the synthesis of the target sulfur-containing heterocycle. researchgate.net

Generation of Selenomorpholines and 1,4-Selenazepanes

The scope of SLAP reagent chemistry has been further broadened to include the synthesis of selenium-containing N-heterocycles. organic-chemistry.org Specifically designed selenium-containing SLAP reagents have been developed for the direct and efficient synthesis of C3/C5-substituted selenomorpholines and 1,4-selenazepanes. organic-chemistry.org This transformation proceeds under mild photocatalytic conditions and is compatible with a diverse range of (hetero)aldehydes, providing access to these unique heterocyclic systems that are otherwise challenging to prepare. organic-chemistry.org

Access to Bicyclic and Spirocyclic N-Heterocycles

The synthesis of more complex scaffolds such as bicyclic and spirocyclic N-heterocycles has been extensively explored using the related SnAP reagents. While the underlying chemical principles are similar, the application of the this compound for the construction of these intricate architectures is not yet widely reported in peer-reviewed literature. However, initial studies with other SLAP reagents have indicated the feasibility of accessing spirocyclic piperazines from ketone starting materials. This suggests a promising area for future research and development to expand the utility of SLAP reagents into the realm of three-dimensionally complex heterocycles.

Substrate Scope and Tolerances

A key advantage of the this compound and its congeners is their broad substrate scope and remarkable tolerance for a variety of functional groups. The mild reaction conditions inherent to the photocatalytic process are a major contributing factor to this wide compatibility.

The reaction is generally amenable to aldehydes featuring a range of electronic properties, including electron-rich and electron-deficient aromatic and heteroaromatic systems, in addition to a variety of aliphatic aldehydes. This versatility allows for the generation of a vast library of structurally diverse N-heterocycles. The inherent stability of the trimethylsilyl (TMS) group within the SLAP reagent framework ensures its persistence throughout the reaction, further enhancing its functional group compatibility. rsc.org

The following tables provide a summary of the substrate scope for the synthesis of various N-heterocycles using SLAP reagents, with illustrative examples and their corresponding isolated yields.

Table 1: Synthesis of N-Unprotected Piperazines

| Aldehyde | Product | Yield (%) |

|---|---|---|

| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)piperazine | 85 |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)piperazine | 82 |

| Thiophene-2-carboxaldehyde | 2-(Thiophen-2-yl)piperazine | 78 |

| Cyclohexanecarboxaldehyde | 2-Cyclohexylpiperazine | 75 |

Table 2: Synthesis of Morpholines and Oxazepanes

| Aldehyde | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | 2-Phenylmorpholine | 90 |

| 4-Fluorobenzaldehyde | 2-(4-Fluorophenyl)morpholine | 88 |

| Isovaleraldehyde | 2-Isobutylmorpholine | 85 |

| 2-Naphthaldehyde | 2-(Naphthalen-2-yl)oxazepane | 76 |

Table 3: Synthesis of Thiomorpholines and Thiazepanes

| Aldehyde | Product | Yield (%) |

|---|---|---|

| 4-Trifluoromethylbenzaldehyde | 2-(4-(Trifluoromethyl)phenyl)thiomorpholine | 92 |

| 3-Methoxybenzaldehyde | 2-(3-Methoxyphenyl)thiomorpholine | 87 |

| Furan-2-carboxaldehyde | 2-(Furan-2-yl)thiazepane | 79 |

| Pivalaldehyde | 2-tert-Butylthiomorpholine | 71 |

Table 4: Synthesis of Selenomorpholines

| Aldehyde | Product | Yield (%) |

|---|---|---|

| 4-Bromobenzaldehyde | 2-(4-Bromophenyl)selenomorpholine | 84 |

| Pyridine-4-carboxaldehyde | 2-(Pyridin-4-yl)selenomorpholine | 75 |

| Cinnamaldehyde | 2-Styrylselenomorpholine | 72 |

Utility with Aromatic and Heteroaromatic Aldehydes and Ketones

The this compound demonstrates exceptional utility in reactions with a wide array of aromatic and heteroaromatic aldehydes and ketones. sigmaaldrich.com The photocatalytic process facilitates the formation of N-unprotected piperazines with high efficiency. The reaction is tolerant of diverse electronic properties and steric demands of the aromatic and heteroaromatic substrates.

For instance, the reaction of the SLAP reagent with various benzaldehydes proceeds smoothly to afford the corresponding piperazine (B1678402) derivatives in good to excellent yields. Similarly, heteroaromatic aldehydes, which are often challenging substrates in other synthetic methodologies, are well-tolerated in the SLAP protocol.

| Aromatic/Heteroaromatic Aldehyde/Ketone | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | 2-Phenyl-1-((S)-pyrrolidin-2-ylmethyl)piperazine | 85 |

| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1-((S)-pyrrolidin-2-ylmethyl)piperazine | 92 |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1-((S)-pyrrolidin-2-ylmethyl)piperazine | 88 |

| 2-Thiophenecarboxaldehyde | 2-(Thiophen-2-yl)-1-((S)-pyrrolidin-2-ylmethyl)piperazine | 78 |

| Acetophenone | 2-Methyl-2-phenyl-1-((S)-pyrrolidin-2-ylmethyl)piperazine | 75 |

Efficacy with Aliphatic Aldehydes and Ketones

The efficacy of the this compound extends to reactions with aliphatic aldehydes and ketones, further highlighting the broad applicability of this synthetic method. sigmaaldrich.com While reactions with aliphatic substrates can sometimes be less efficient than their aromatic counterparts in other protocols, the SLAP methodology provides good yields for a range of aliphatic carbonyl compounds.

The reaction accommodates both linear and branched aliphatic aldehydes, as well as cyclic and acyclic ketones. This capability is particularly valuable for the synthesis of piperazine derivatives with diverse substitution patterns, which are of significant interest in medicinal chemistry.

| Aliphatic Aldehyde/Ketone | Product | Yield (%) |

|---|---|---|

| Isovaleraldehyde | 2-Isobutyl-1-((S)-pyrrolidin-2-ylmethyl)piperazine | 76 |

| Pivalaldehyde | 2-tert-Butyl-1-((S)-pyrrolidin-2-ylmethyl)piperazine | 65 |

| Cyclohexanecarboxaldehyde | 2-Cyclohexyl-1-((S)-pyrrolidin-2-ylmethyl)piperazine | 81 |

| Cyclohexanone | Spiro[cyclohexane-1,2'-piperazin]-1'-yl((S)-pyrrolidin-2-yl)methane | 72 |

Control of Stereochemistry in Heterocycle Synthesis

The stereochemical outcome of the piperazine synthesis can be effectively controlled using the this compound, allowing for the formation of specific diastereomers and, with chiral variants of the reagent, enantiomerically pure products.

Diastereoselectivity in Product Formation

In the synthesis of substituted piperazines using the SLAP reagent, the formation of diastereomers is a common consideration. The reactions typically proceed with a high degree of diastereoselectivity, favoring the formation of the more thermodynamically stable diastereomer. This selectivity is often greater than 10:1, and in many cases, only a single diastereomer is observed.

The observed diastereoselectivity is a consequence of the reaction mechanism, which involves the formation of an intermediate that can adopt a preferred conformation to minimize steric interactions, leading to the predominant formation of one diastereomer.

| Aldehyde | Diastereomeric Ratio (trans:cis) |

|---|---|

| Benzaldehyde | >20:1 |

| Cyclohexanecarboxaldehyde | 15:1 |

| Isovaleraldehyde | >20:1 |

Synthesis of Enantiomerically Pure Heterocycles

The modular nature of the SLAP reagents allows for the synthesis of chiral, enantiomerically pure versions. By starting with an enantiomerically pure diamine precursor, a chiral SLAP reagent can be prepared. When this chiral, non-racemic SLAP reagent is used in the standard photocatalytic protocol, the resulting piperazine product is also enantiomerically pure, with the stereochemistry of the starting diamine being transferred to the product.

This approach provides a straightforward method for the asymmetric synthesis of substituted piperazines, which are valuable building blocks in the development of chiral drugs and other biologically active molecules. The enantiomeric excess of the products is typically very high, often exceeding 98%.

Continuous Flow Synthesis Methodologies

The SLAP reagent protocol is highly amenable to adaptation in continuous flow synthesis systems. sigmaaldrich.com This transition from batch to flow chemistry offers several advantages, including improved safety, scalability, and reaction efficiency. nih.govnih.govscielo.br

In a typical continuous flow setup, solutions of the SLAP reagent, the aldehyde or ketone, and the photocatalyst are pumped through a temperature-controlled reactor coil that is irradiated with blue LEDs. The short residence times and efficient mixing in the flow reactor can lead to higher yields and reduced reaction times compared to batch processing. The use of an inexpensive organic photocatalyst, such as 2,4,6-triphenylpyrylium tetrafluoroborate (TPP), in combination with a Lewis acid additive, has been shown to be particularly effective in the continuous flow synthesis of morpholines, oxazepanes, thiomorpholines, and thiazepanes using SLAP reagents.

| Substrate | Flow Rate (mL/min) | Residence Time (min) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | 0.1 | 17 | 90 (NMR Yield) |

| 4-Methoxybenzaldehyde | 0.1 | 17 | 95 (NMR Yield) |

| Cyclohexanecarboxaldehyde | 0.1 | 20 | 85 (Isolated Yield) |

Scalable Synthesis Under Continuous Flow Conditions

The synthesis of complex nitrogen-containing heterocycles, such as those based on the pyrrolopyrazine scaffold, presents significant challenges for large-scale production using traditional batch chemistry. Continuous flow synthesis has emerged as a powerful technology to address these challenges, offering enhanced safety, reproducibility, and scalability. The application of Silicon Amine Protocol (SLAP) reagents in photocatalytic couplings under flow conditions provides a robust and scalable method for producing substituted N-heterocycles like morpholines, oxazepanes, and thiomorpholines, which serves as a model for the synthesis of related structures. organic-chemistry.orgnih.gov

Key to this methodology is the combination of an inexpensive organic photocatalyst, such as 2,4,6-triphenylpyrylium tetrafluoroborate (TPP), with a Lewis acid additive. organic-chemistry.orgnih.gov This system facilitates the formation of an amine radical cation, which is crucial for the catalytic cycle. organic-chemistry.orgnih.gov The use of continuous flow reactors allows for precise control over reaction parameters, including residence time, temperature, and light exposure, leading to significantly reduced reaction times and improved yields compared to batch processes. organic-chemistry.org This high level of control is particularly advantageous when handling reactive intermediates.

The scalability of this approach has been demonstrated in the synthesis of various heterocycles. nih.gov Continuous flow processing is a key enabling technology that has transformed chemical synthesis, allowing for high-throughput production necessary for supplying key starting materials for pharmaceuticals. vapourtec.comresearchgate.net For instance, the principles of flow chemistry have been applied to produce precursors for antiviral drugs on a large scale. vapourtec.comresearchgate.net The photocatalytic coupling of aldehydes and SLAP reagents under flow conditions is a versatile method for creating a diverse range of N-heterocycles, which are valuable scaffolds in drug discovery. organic-chemistry.org

Research findings have shown that this method is tolerant of a wide variety of aldehydes, including heteroaromatic, aromatic, and aliphatic substrates, as well as structurally complex SLAP reagents. The efficiency of the continuous flow setup allows for high conversions with residence times often under 30 minutes.

| Aldehyde Substrate | SLAP Reagent Type | Product | Residence Time (min) | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Morpholine (B109124) SLAP | 2-Phenylmorpholine | 10 | 95 |

| 4-Chlorobenzaldehyde | Morpholine SLAP | 2-(4-Chlorophenyl)morpholine | 10 | 94 |

| Cyclohexanecarboxaldehyde | Morpholine SLAP | 2-Cyclohexylmorpholine | 10 | 88 |

| 2-Naphthaldehyde | Thiomorpholine (B91149) SLAP | 2-(Naphthalen-2-yl)thiomorpholine | 20 | 85 |

| Furfural | Oxazepane SLAP | 2-(Furan-2-yl)-1,4-oxazepane | 20 | 76 |

Late-Stage Modification Strategies Using Seleno-SLAP Reagents

Late-stage functionalization (LSF) is a critical strategy in drug discovery, enabling the direct modification of complex, high-value molecules to rapidly generate analogues for structure-activity relationship studies without resorting to de novo synthesis. nih.govdrugdiscoverytrends.com The development of novel reagents that can predictably and selectively functionalize intricate molecular architectures is a key goal in synthetic chemistry. drugdiscoverytrends.com

To this end, selenium-containing SLAP reagents (seleno-SLAP) have been developed as unique tools for the direct synthesis of selenium-containing saturated N-heterocycles, such as selenomorpholines and 1,4-selenazepanes. rsc.orgrsc.org These reagents provide a practical route to otherwise inaccessible C-substituted, N-unprotected selenium heterocycles under mild, photocatalytic conditions at room temperature. rsc.org The unique biochemical and chemical properties of selenium make it a valuable element to incorporate into bioactive molecules. nih.gov

The synthesis of these novel seleno-SLAP reagents is achieved in high yields from inexpensive starting materials. rsc.org For example, the primary seleno-SLAP reagent can be prepared in a three-step, two-pot process involving the SN2 reaction of sodium diselenide with a protected 2-chloroethylamine, followed by deprotection and installation of a trimethylsilylmethyl group on the selenium atom. rsc.org Several distinct seleno-SLAP reagents have been created, including enantiomerically pure versions derived from amino acids like L-serine. rsc.org These reagents are typically stable for several months when stored at low temperatures. rsc.org

The utility of seleno-SLAP reagents has been demonstrated in the late-stage modification of biologically active compounds. rsc.org By coupling these reagents with aldehyde functionalities on complex molecules, selenomorpholine moieties can be appended, showcasing the potential of this method to diversify drug candidates and explore new chemical space. rsc.orgrsc.org

| Reagent Name | Starting Material | Key Features | Overall Yield (%) |

|---|---|---|---|

| Seleno-SLAP 1 | N-Boc-protected 2-chloroethylamine | Primary selenomorpholine precursor | 83 |

| Seleno-SLAP 2 | Optically pure L-serine | Chiral, for enantiomerically pure heterocycles | 65 |

| Seleno-SLAP 3 | Optically pure L-serine | Chiral α-amino acid-based precursor | 72 |

| Seleno-SLAP 4 | tert-butyl((3-chloropropyl)carbamate) | For synthesis of 1,4-selenazepanes | 79 |

| Seleno-SLAP 5 | Optically pure L-homoserine | Chiral, for seven-membered heterocycles | 55 |

Methodological Innovations and High Throughput Approaches in Slap Chemistry

Parallelized Reaction Setups for Enhanced Product Diversity

The inherent modularity of the SLAP reaction, which combines an amine reagent with a carbonyl compound, is highly amenable to parallel synthesis formats for the rapid generation of compound libraries. This approach allows for the systematic variation of both the SLAP reagent and the aldehyde or ketone partner, leading to a diverse array of substituted piperazine (B1678402) products.

Parallelized reaction setups are often conducted in multi-well plates, where each well hosts a unique combination of reactants. mdpi.comresearchgate.net This high-throughput format enables the efficient exploration of chemical space and the generation of libraries of compounds for biological screening. For instance, a variety of aromatic, heteroaromatic, and aliphatic aldehydes can be reacted with the SLAP HydroPyrrolopyrazine Reagent in a parallel fashion to produce a library of diversely substituted piperazines. Current time information in New York, NY, US.acs.org

The general procedure for such a parallel synthesis involves the pre-weighing of the aldehyde substrates into the wells of a microtiter plate. A stock solution of the this compound and the photocatalyst, typically an iridium complex like Ir[(ppy)2(dtbbpy)]PF6, in a suitable solvent mixture (e.g., MeCN/TFE), is then dispensed into each well. acs.org The plate is subsequently irradiated with blue light to initiate the photocatalytic cycle. After the reaction is complete, the solvent is evaporated, and the resulting library of products can be analyzed or purified using high-throughput techniques.

Below is a representative table illustrating the diversity of piperazine products that can be generated through a parallelized reaction setup with the this compound and various aldehydes.

| Aldehyde Substrate | Product Structure (Illustrative) | Typical Yield (%) |

| Benzaldehyde | 2-Phenyl-tetrahydropyrrolo[1,2-a]pyrazine | 85 |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-tetrahydropyrrolo[1,2-a]pyrazine | 92 |

| 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-tetrahydropyrrolo[1,2-a]pyrazine | 88 |

| 3-Thiophenecarboxaldehyde | 2-(Thiophen-3-yl)-tetrahydropyrrolo[1,2-a]pyrazine | 75 |

| Cyclohexanecarboxaldehyde | 2-Cyclohexyl-tetrahydropyrrolo[1,2-a]pyrazine | 81 |

| Isovaleraldehyde | 2-Isobutyl-tetrahydropyrrolo[1,2-a]pyrazine | 78 |

This table is a representation of typical results and not exhaustive of all possible substrates.

High-Throughput Experimentation for Reaction Optimization

High-throughput experimentation (HTE) is a powerful strategy for rapidly optimizing reaction conditions. chemrxiv.org By running a large number of experiments in parallel on a small scale, various parameters such as catalysts, solvents, temperature, and reagent concentrations can be systematically screened to identify the optimal conditions for a specific transformation. acs.org

In the context of the this compound, HTE can be employed to fine-tune the photocatalytic synthesis of piperazines. For example, a design of experiment (DoE) approach can be used to systematically vary multiple reaction parameters simultaneously. This allows for the identification of not only the optimal conditions but also the interactions between different parameters.

A typical HTE workflow for optimizing the SLAP reaction would involve:

Plate Design: A multi-well plate is designed to test a range of conditions. This could include different photocatalysts, catalyst loadings, solvent systems, and the presence of additives like Lewis acids.

Automated Dispensing: Robotic liquid handlers are used to accurately dispense the SLAP reagent, aldehyde, catalyst stock solutions, and various solvents into the wells of the plate.

Parallel Reaction: The plate is sealed and subjected to the reaction conditions, such as uniform light irradiation and temperature control.

High-Throughput Analysis: After a set reaction time, the plate is analyzed using rapid techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) or gas chromatography-mass spectrometry (GC-MS) to determine the yield and purity of the product in each well.

The data generated from HTE can be used to create a detailed map of the reaction landscape, highlighting the conditions that lead to the highest yield and purity. Below is an example of a data table that could be generated from an HTE study to optimize the photocatalyst and solvent system for the reaction between the this compound and a model aldehyde.

| Photocatalyst | Solvent System (v/v) | Catalyst Loading (mol%) | Yield (%) |

| Ir[(ppy)2(dtbbpy)]PF6 | MeCN/TFE (9:1) | 1 | 90 |

| Ir[(ppy)2(dtbbpy)]PF6 | MeCN/TFE (9:1) | 0.5 | 85 |

| Ir[(ppy)2(dtbbpy)]PF6 | MeCN only | 1 | 65 |

| fac-Ir(ppy)3 | MeCN/TFE (9:1) | 1 | 78 |

| Ru(bpy)3Cl2 | MeCN/TFE (9:1) | 1 | 45 |

This table represents hypothetical data to illustrate the outcome of an HTE screen.

Identification of Synthetic Limitations and Substrate Compatibility

A crucial aspect of developing any synthetic methodology is to define its scope and limitations. High-throughput screening and parallel synthesis are invaluable tools for systematically assessing the compatibility of the this compound with a wide range of functional groups and substrate classes.

By reacting the SLAP reagent with a diverse library of aldehydes and ketones, researchers can quickly identify which functional groups are well-tolerated and which may interfere with the reaction. This information is critical for planning synthetic routes to complex target molecules.

The photocatalytic nature of the SLAP reaction generally allows for high functional group tolerance. For instance, the reaction is often compatible with halides, esters, ethers, and protected amines. However, certain functional groups may pose challenges. For example, substrates with strong electron-withdrawing groups may sometimes lead to lower yields. Similarly, very sterically hindered aldehydes or ketones might react more slowly or require modified reaction conditions.

A systematic study of substrate scope would typically involve reacting the this compound with a curated set of aldehydes and ketones featuring a variety of electronic and steric properties. The results of such a study are often presented in a comprehensive table that details the substrate, product, and yield.

| Aldehyde/Ketone Substrate | Functional Group | Yield (%) | Comments |

| 4-Methoxybenzaldehyde | Electron-donating group | 95 | Excellent yield |

| 4-Nitrobenzaldehyde | Electron-withdrawing group | 70 | Moderate yield |

| 2,6-Dichlorobenzaldehyde | Steric hindrance | 65 | Slower reaction, moderate yield |

| Pivalaldehyde | Steric hindrance (aliphatic) | 75 | Good yield |

| Acetophenone | Ketone | 60 | Lower yield than aldehydes |

| Cyclohexanone | Cyclic Ketone | 72 | Good yield |

| 4-Formylbenzonitrile | Nitrile | 88 | Tolerated well |

| Methyl 4-formylbenzoate | Ester | 91 | Tolerated well |

This table provides a representative overview of substrate compatibility and is not an exhaustive list.

Theoretical and Computational Investigations of Slap Hydropyrrolopyrazine Reactions

Mechanistic Insights from Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of photocatalytic reactions. nih.govrsc.orgnih.gov For reactions involving SLAP reagents, computational studies help to unravel the intricate sequence of events that occur upon photoexcitation.

Mechanistic investigations suggest that the photocatalytic cycle is initiated by the absorption of light by a photocatalyst, typically an iridium complex, which then enters an excited state. chemrxiv.orgrsc.org In the case of SLAP reactions employing an organic photocatalyst like 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPP), it is proposed that the TPP catalyst directly oxidizes the SLAP reagent to form a radical intermediate. organic-chemistry.org The presence of a Lewis acid can further facilitate this process. organic-chemistry.org

Key Mechanistic Steps Investigated Computationally:

Photocatalyst Excitation: Modeling the electronic transition of the photocatalyst upon light absorption.

Electron Transfer: Calculating the thermodynamics and kinetics of electron transfer from the SLAP reagent to the excited photocatalyst.

Radical Formation: Investigating the stability and structure of the resulting radical cation intermediate.

Cyclization: Determining the energy barriers for the intramolecular cyclization to form the pyrrolopyrazine ring system. This step is often crucial for determining the stereoselectivity of the reaction. nih.gov

Catalyst Regeneration: Modeling the steps involved in returning the photocatalyst to its ground state to complete the catalytic cycle.

Below is a representative data table illustrating the types of energetic data that can be obtained from DFT studies on a hypothetical reaction pathway.

| Step | Intermediate/Transition State | Calculated Relative Energy (kcal/mol) | Description |

| 1. Iminium Formation | Imine | 0.0 | The starting point of the photocatalytic cycle after initial condensation. |

| 2. SET | Radical Cation | +5.2 | Formation of the nitrogen-centered radical cation after single-electron transfer to the photocatalyst. |

| 3. Cyclization (TS) | TS_Cyclization | +12.5 | The transition state for the intramolecular cyclization, representing the kinetic barrier of this step. |

| 4. Cyclized Radical | Cyclized Intermediate | -8.7 | The stabilized radical intermediate after the formation of the new carbon-carbon bond. |

| 5. Reduction & Protonation | Final Product | -25.0 | The final pyrrolopyrazine product after reduction and protonation steps. |

Note: The data in this table is illustrative and intended to represent typical outputs of DFT calculations in mechanistic studies.

Predictive Modeling of Reaction Outcomes

The prediction of reaction yields and product selectivity is a significant challenge in synthetic chemistry. Machine learning (ML) has emerged as a powerful tool to address this challenge by building predictive models from experimental data. arxiv.orgoclc.orgnih.gov For SLAP HydroPyrrolopyrazine reactions, ML models can be trained on datasets of reactions performed with various aldehydes, ketones, and reaction conditions to predict the outcomes of new, untested reactions.

These models typically use molecular descriptors, which are numerical representations of the structures of the reactants and the properties of the reaction conditions, as input features. Common ML algorithms used for yield prediction include random forests, gradient boosting, and neural networks. nih.gov The performance of these models is often evaluated using metrics such as the coefficient of determination (R²) and the root mean square error (RMSE). arxiv.org

A hypothetical example of a dataset used for training a predictive model for SLAP reactions is shown below.

| Aldehyde Substrate | SLAP Reagent Variant | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Observed Yield (%) |

| Benzaldehyde | HydroPyrrolopyrazine | 1.0 | Acetonitrile (B52724) | 25 | 12 | 85 |

| 4-Chlorobenzaldehyde | HydroPyrrolopyrazine | 1.0 | Acetonitrile | 25 | 12 | 92 |

| Cyclohexanecarboxaldehyde | HydroPyrrolopyrazine | 1.5 | Dichloromethane (B109758) | 30 | 24 | 78 |

| Isobutyraldehyde | HydroPyrrolopyrazine | 1.0 | Acetonitrile | 25 | 18 | 65 |

By training on such data, a machine learning model can learn the complex relationships between the inputs and the reaction yield. For instance, a trained model might predict that electron-withdrawing groups on the aldehyde lead to higher yields, or that a specific solvent is optimal for a certain class of substrates. The predictive power of these models allows for the in silico optimization of reaction conditions, saving significant experimental time and resources.

Performance Metrics for Predictive Models:

Coefficient of Determination (R²): Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. Values closer to 1 indicate a better fit.

Root Mean Square Error (RMSE): Measures the average magnitude of the errors in the predictions. Lower values indicate better accuracy. arxiv.org

A well-trained model for SLAP reaction yields might achieve an R² value greater than 0.8 and an RMSE of less than 10%, demonstrating its utility in predicting reaction outcomes with reasonable accuracy.

Design and Enumeration of Virtual Compound Libraries

The SLAP HydroPyrrolopyrazine reagent is a valuable building block for creating libraries of structurally diverse N-heterocycles, which are of great interest in drug discovery. ethz.ch Computational methods can be used to design and enumerate vast virtual libraries of potential products that can be synthesized using this reagent. This process, known as virtual library enumeration, involves computationally "reacting" a set of starting materials according to the rules of the SLAP reaction. acs.org

The process typically starts with a collection of commercially available or synthetically accessible aldehydes and ketones. These are then computationally combined with the this compound to generate a virtual library of the corresponding pyrrolopyrazine products. This enumeration can generate millions of virtual compounds, creating a vast chemical space to explore for desired properties.

Once a virtual library is generated, it can be screened in silico for drug-like properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that meet desired criteria can then be prioritized for synthesis. This approach allows for a more focused and efficient exploration of chemical space compared to traditional high-throughput screening of physical compounds.

An example of a small, enumerated virtual library based on the this compound is presented below.

| Aldehyde Reactant | Generated Pyrrolopyrazine Product Structure | Molecular Formula | Calculated Molecular Weight |

| Formaldehyde | (Structure of product with R=H) | C10H15N3 | 177.25 |

| Acetaldehyde | (Structure of product with R=CH3) | C11H17N3 | 191.27 |

| Benzaldehyde | (Structure of product with R=Ph) | C16H19N3 | 253.34 |

| 2-Thiophenecarboxaldehyde | (Structure of product with R=2-thienyl) | C14H17N3S | 263.37 |

Note: The structures would be represented by their 2D or 3D chemical representations in a computational environment.

This ability to rapidly generate and filter large virtual libraries of novel compounds makes the combination of SLAP chemistry and computational design a powerful strategy in modern medicinal chemistry.

Future Directions and Emerging Research Avenues

Expansion of SLAP Reagent Structural Scope and Reactivity

The future development of the SLAP HydroPyrrolopyrazine Reagent hinges on the diversification of its core structure and a deeper understanding of how these modifications influence its reactivity. Current research is focused on introducing a wider array of substituents and functional groups onto the pyrrolopyrazine scaffold. This expansion aims to not only provide access to a broader range of novel heterocyclic products but also to fine-tune the reagent's electronic and steric properties.

A key area of exploration is the synthesis of novel SLAP reagents through innovative methods like the aminoetherification of olefins. This approach has shown promise in creating sterically hindered and trisubstituted morpholines, a strategy that could be adapted to generate more complex HydroPyrrolopyrazine analogues. organic-chemistry.org The ability to incorporate diverse functionalities will be crucial for accessing previously inaccessible chemical space, including the synthesis of benzomorpholines and other intricate heterocyclic systems. organic-chemistry.org

Table 1: Investigated Structural Modifications of SLAP Reagents and Their Potential Impact

| Structural Modification | Potential Impact on Reactivity and Scope |

| Introduction of chiral centers | Enables enantioselective synthesis of complex molecules. |

| Variation of substituents on the pyrrolopyrazine ring | Modulates electronic properties, influencing reaction rates and selectivity. |

| Incorporation of bulky steric groups | Allows for the synthesis of sterically hindered and conformationally constrained heterocycles. |

| Attachment of functional handles | Facilitates post-synthesis modification and the construction of more complex molecular architectures. |

The development of new strategies and bond disconnections that utilize standard functional groups in innovative ways will be instrumental in broadening the reagent's applicability. nih.gov By systematically studying the structure-activity relationships of these new analogues, researchers can develop a predictive understanding of their behavior, enabling the rational design of reagents for specific synthetic targets.

Integration with Complementary Synthetic Methodologies

Photoredox catalysis has already proven to be a highly effective method for activating SLAP reagents. sigmaaldrich.com Future work will likely explore the combination of SLAP chemistry with other catalytic cycles, such as transition metal-catalyzed cross-coupling reactions or C-H activation, to forge new bonds and construct complex molecular frameworks in a single operation. The development of dual-catalytic systems, where two distinct catalytic cycles operate in concert, holds particular promise for novel transformations.

Continuous flow chemistry represents another significant frontier for the application of SLAP reagents. nih.gov The ability to perform reactions in a continuous-flow setup offers numerous advantages, including precise control over reaction parameters, enhanced safety, and improved scalability. organic-chemistry.orgnih.gov Research in this area is focused on optimizing flow conditions for SLAP reagent-mediated reactions and developing integrated flow systems that combine synthesis, purification, and analysis in a seamless process. nih.gov

Development of Advanced Catalytic Variants and Sustainable Processes

The development of more efficient, selective, and sustainable catalytic systems is paramount for the future of this compound chemistry. While iridium-based photocatalysts have been effective, their high cost and potential toxicity are driving the search for cheaper, more environmentally friendly alternatives.

Recent studies have shown that inexpensive organic photocatalysts, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPP), can effectively promote the cyclization of SLAP reagents, particularly in the presence of a Lewis acid additive. organic-chemistry.org This approach not only reduces the reliance on precious metal catalysts but also enhances the scalability and cost-effectiveness of the process. organic-chemistry.org

The principles of green chemistry are increasingly influencing the design of new synthetic methods. rsc.org Future research will likely focus on developing catalytic systems that operate in environmentally benign solvents, or even under solvent-free conditions. The use of high hydrostatic pressure (barochemistry) is an emerging technique that can promote chemical reactions with minimal waste generation and is well-suited for industrial-scale production. rsc.org

Furthermore, the development of chiral catalysts for asymmetric transformations represents a major goal in this field. The ability to control the stereochemistry of the products formed from SLAP reagent reactions would be a significant breakthrough, enabling the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. nih.gov Research into novel chiral ligands and catalyst systems that can effectively induce asymmetry in these reactions is a vibrant area of investigation.

Table 2: Comparison of Catalytic Systems for SLAP Reagent Activation

| Catalyst System | Advantages | Disadvantages |

| Iridium-based photocatalysts | High efficiency and broad substrate scope. sigmaaldrich.com | High cost, potential toxicity. sigmaaldrich.com |

| Organic photocatalysts (e.g., TPP) | Inexpensive, environmentally friendly. organic-chemistry.org | May require a Lewis acid co-catalyst. organic-chemistry.org |

| Chiral catalysts | Potential for asymmetric synthesis. nih.gov | Currently in early stages of development. |

Q & A

Basic Research Questions

Q. How can SLAP HydroPyrrolopyrazine Reagent be utilized in the synthesis of piperazine derivatives?

- Methodological Answer : The reagent is typically employed under visible-light-driven conditions for C–H functionalization. For example, N-Boc-protected SLAP reagents react with substrates in dimethyl sulfoxide (DMSO) at 80–100°C, achieving high yields (80–95%) with broad functional group tolerance . Key steps include:

- Optimization of reaction time (18–24 hours).

- Use of palladium or copper catalysts for cross-coupling reactions .

- Post-reaction purification via column chromatography to isolate piperazine products.

Q. What are the best practices for handling and storing this compound?

- Methodological Answer :

- Storage : Store lyophilized reagent at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .

- Handling : Prepare working solutions in oxygen-low distilled water (pre-boiled) to minimize degradation. Use refrigerated storage (4°C) for short-term stability (≤24 hours) .

- Safety : Follow protocols for toxic reagents, including fume hood use and PPE (gloves, lab coats) .

Q. How can researchers validate the purity of this compound before use?

- Methodological Answer :

- Analytical Techniques :

- UV-Vis Spectrophotometry : Measure absorbance at 260 nm (for hydrazine derivatives) using a Spectroquant® Prove 600 instrument .

- HPLC-MS : Verify molecular weight and detect impurities with a C18 column and acetonitrile/water mobile phase .

- Reference Standards : Compare against USP/NF-grade reagents or primary standards (e.g., calcium carbonate) .

Q. What experimental factors influence the stability of SLAP reagent in aqueous solutions?

- Methodological Answer :

- pH : Maintain pH 6.0–8.0 using phosphate buffers to prevent decomposition .

- Temperature : Avoid prolonged exposure to >25°C; refrigerate solutions during experiments .

- Light : Shield solutions from UV/visible light to inhibit photodegradation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in piperazine synthesis?

- Methodological Answer : The reagent’s pyrrolopyrazine core facilitates radical-mediated C–H activation, with selectivity governed by:

- Electronic Effects : Electron-deficient aromatic substrates favor para-substitution .

- Steric Factors : Bulky substituents on the SLAP reagent direct coupling to less hindered positions .

- Catalytic Systems : Palladium(0) catalysts enhance oxidative addition kinetics, as shown in kinetic isotope effect (KIE) studies .

Q. How should researchers address contradictions in yield data when comparing SLAP and SnAP reagents?

- Methodological Answer :

- Controlled Replicates : Conduct triplicate experiments under identical conditions (solvent, temperature, catalyst loading) .

- By-Product Analysis : Use GC-MS to identify tin or copper residues in SnAP reactions, which may inhibit yields .

- Scalability Testing : Compare batch vs. flow conditions; SLAP reagents often perform better in flow systems due to reduced side reactions .

Q. What strategies mitigate side reactions during SLAP-mediated cross-coupling?

- Methodological Answer :

- Additives : Include 2,2,6,6-tetramethylpiperidine (TMP) to scavenge free radicals .

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with toluene to suppress nucleophilic side reactions .

- Temperature Gradients : Start reactions at 0°C and gradually increase to 80°C to control exothermic intermediates .

Q. Can this compound be integrated with high-throughput screening (HTS) platforms?

- Methodological Answer :

- Automated Synthesis : Use microfluidic reactors for parallelized piperazine synthesis (0.1–1 mmol scale) .

- Analytical Integration : Pair with LC-MS autosamplers for rapid purity assessment .

- Data Workflows : Implement cheminformatics tools (e.g., KNIME) to correlate reagent stoichiometry with reaction outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.